{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine
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Overview
Description
{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine is a chemical compound with the molecular formula C11H17NS and a molecular weight of 195.32 g/mol . This compound is characterized by a cyclopenta[b]thiophene ring system substituted with a propan-2-ylamine group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of {4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine involves several steps. One common synthetic route includes the reaction of cyclopenta[b]thiophene with an appropriate alkylating agent to introduce the propan-2-ylamine group. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thiophene derivatives.
Scientific Research Applications
{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Mechanism of Action
The mechanism of action of {4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine can be compared with other thiophene derivatives, such as:
{4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanol: This compound has a similar thiophene ring system but with a hydroxyl group instead of an amine group.
tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C11H17NS |
---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C11H17NS/c1-8(2)12-7-10-6-9-4-3-5-11(9)13-10/h6,8,12H,3-5,7H2,1-2H3 |
InChI Key |
JKFCRVIOFJIOFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC2=C(S1)CCC2 |
Origin of Product |
United States |
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